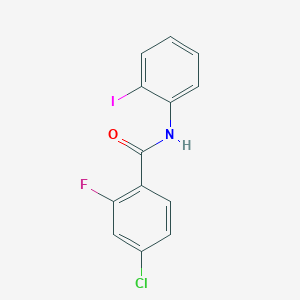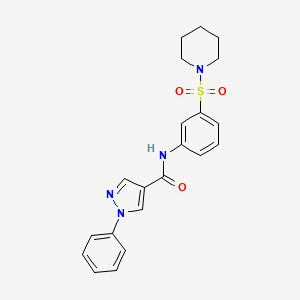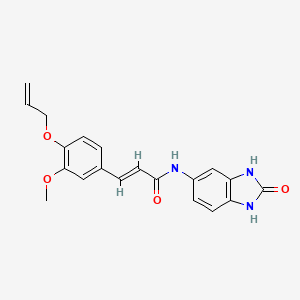
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors and has been shown to have promising results in the treatment of autoimmune diseases and cancer.
Mecanismo De Acción
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways involved in immune responses. By blocking the activity of these enzymes, (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate can reduce inflammation and suppress the immune system, which can be beneficial in the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects:
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate has been shown to have several biochemical and physiological effects, including the suppression of cytokine production, the inhibition of T-cell activation, and the reduction of inflammation. It has also been shown to have an impact on the function of certain immune cells, such as dendritic cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate in lab experiments is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in immune responses. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways and have off-target effects.
Direcciones Futuras
There are several potential future directions for research on (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate, including:
1. Further studies on its efficacy and safety in the treatment of autoimmune diseases and cancer.
2. Investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy.
3. Development of new Janus kinase inhibitors with improved potency, specificity, and safety profiles.
4. Exploration of the role of Janus kinases in other disease processes, such as infectious diseases and neurodegenerative disorders.
5. Investigation of the potential use of (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate in veterinary medicine.
Métodos De Síntesis
The synthesis of (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate involves the reaction of 4-chloro-2-methylbenzylamine with 2-cyanopyridine-3-carboxylic acid, followed by esterification with methyl chloroformate. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in the treatment of certain types of cancer, including leukemia and lymphoma.
Propiedades
IUPAC Name |
(4-chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-7-9(14)3-5-11(8)19-13(18)10-4-6-12(17)16(2)15-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBRDCDNQQBYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)



![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)



![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)
